N-Me-N-bis(PEG2-propargyl)

PROTAC linker design Hydrogen bonding Cell permeability

PROTAC linker SAR is often confounded by linear, single-functional linkers requiring sequential conjugation. N-Me-N-bis(PEG2-propargyl) (CAS 1835759-84-6) is a branched, dual-alkyne PEG2 linker enabling simultaneous CuAAC conjugation of two azide-bearing ligands in a single reaction vessel, reducing purification steps. • HBD = 0, LogP = -0.1 for superior passive permeability vs. hydroxy-terminated analogs. • Compact PEG2 geometry enables distinct spatial regime exploration vs. PEG4/PEG6/PEG8 linkers. • ≥98% purity, ambient shipping, ready for high-throughput PROTAC library synthesis.

Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
Cat. No. B609601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-N-bis(PEG2-propargyl)
SynonymsN-Me-N-bis(PEG2-propargyl)
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
Structural Identifiers
InChIInChI=1S/C15H25NO4/c1-4-8-17-12-14-19-10-6-16(3)7-11-20-15-13-18-9-5-2/h1-2H,6-15H2,3H3
InChIKeyFFNULRWBMWQMJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-Me-N-bis(PEG2-propargyl) Chemical Identity and Role


N-Me-N-bis(PEG2-propargyl) (CAS# 1835759-84-6) is a bifunctional, branched polyethylene glycol (PEG)-based linker bearing two terminal propargyl (alkyne) groups . This compound is widely employed in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), acting as the molecular tether between an E3 ubiquitin ligase ligand and a target protein ligand [1]. The symmetrical PEG2 arms and central N-methyl tertiary amine impart a combination of aqueous solubility and structural rigidity, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation .

Why N-Me-N-bis(PEG2-propargyl) Cannot Be Substituted


In the rational design of PROTACs, linker composition—specifically length, hydrophilicity, and branching architecture—directly governs ternary complex formation, degradation efficiency (DC50), and in vivo pharmacokinetics [1]. Unlike linear bis-propargyl-PEGn analogs or simple PEG-diols, N-Me-N-bis(PEG2-propargyl) features a central N-methyl tertiary amine that eliminates hydrogen bond donor capacity while maintaining hydrophilicity, thereby reducing potential off-target interactions and enhancing cellular permeability relative to hydroxy-terminated linkers such as N-Me-N-bis(PEG3-OH) . Substitution with a longer linear analog (e.g., bis-propargyl-PEG8) alters the spatial distance between E3 ligase and target protein ligands, potentially shifting the optimal degradation geometry and resulting in variable DC50 values across different protein targets [2]. Consequently, empirical linker optimization necessitates precise control over PEG unit count and terminal functional groups—attributes that generic, untested linker substitutions cannot reliably replicate.

N-Me-N-bis(PEG2-propargyl) vs. Key Analogs


Elimination of Hydrogen Bond Donation

N-Me-N-bis(PEG2-propargyl) contains a central tertiary amine (N-methyl) that possesses zero hydrogen bond donors (HBD = 0), whereas its structurally related analog N-Me-N-bis(PEG3-OH) contains two terminal hydroxyl groups, contributing two hydrogen bond donors (HBD = 2) . Elevated HBD count is associated with increased polarity and reduced passive membrane permeability, a critical parameter for PROTAC cellular uptake [1].

PROTAC linker design Hydrogen bonding Cell permeability

Enhanced Solubility via Lower LogP

The computed LogP of N-Me-N-bis(PEG2-propargyl) is -0.1, indicating moderate hydrophilicity . In contrast, linear bis-propargyl-PEGn linkers (e.g., bis-propargyl-PEG6, bis-propargyl-PEG8) lack the central polar tertiary amine, resulting in higher hydrophobicity that increases with PEG chain length [1]. This structural distinction positions N-Me-N-bis(PEG2-propargyl) as a solubility-optimized alternative for PROTACs requiring a compact, hydrophilic tether.

Lipophilicity Solubility PROTAC linker

Dual Alkyne Click Chemistry Efficiency

N-Me-N-bis(PEG2-propargyl) contains exactly two propargyl groups, each capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This bivalent architecture permits sequential or simultaneous conjugation of two distinct azide-bearing ligands (e.g., E3 ligase ligand and target protein ligand) with precise 1:2 stoichiometry [1]. Monofunctional propargyl linkers (e.g., propargyl-PEG4-amine) require an additional orthogonal conjugation step to assemble heterobifunctional PROTACs, increasing synthetic complexity and yield loss.

Click chemistry CuAAC Bioconjugation

PEG2 Spacer Balances Flexibility and Proximity

Each arm of N-Me-N-bis(PEG2-propargyl) comprises two ethylene glycol repeat units (PEG2), establishing a compact molecular footprint. Prior systematic SAR studies demonstrate that linker length critically modulates PROTAC degradation efficiency, with suboptimal lengths reducing ternary complex stability and DC50 values [1]. Longer PEG linkers (e.g., PEG4, PEG6, PEG8) increase conformational entropy and may position E3 ligase and target protein ligands at distances unfavorable for ubiquitin transfer [2]. The PEG2 arms of N-Me-N-bis(PEG2-propargyl) provide a defined, intermediate tether length suitable for targets where compact linker geometry is empirically required.

Linker length optimization Ternary complex PROTAC degradation

N-Me-N-bis(PEG2-propargyl) Optimal Applications


Compact Hydrophilic Linkers for PROTAC Libraries

N-Me-N-bis(PEG2-propargyl) is ideally suited for PROTAC libraries where compact linker geometry is empirically required for productive ternary complex formation. Its PEG2 arms provide an intermediate tether length distinct from extended PEG4/PEG6/PEG8 linkers, enabling SAR exploration across a different spatial regime . The compound's zero hydrogen bond donors (HBD = 0) and moderate hydrophilicity (LogP = -0.1) predict favorable passive membrane permeability relative to hydroxyl-terminated analogs, making it a rational selection for targets where intracellular accumulation is a critical performance parameter [1].

One-Pot Dual Click PROTAC Assembly

The bivalent propargyl architecture of N-Me-N-bis(PEG2-propargyl) supports simultaneous CuAAC conjugation of two distinct azide-bearing ligands in a single reaction vessel . This contrasts with monofunctional propargyl linkers (e.g., propargyl-PEG4-amine), which necessitate sequential orthogonal conjugation steps that increase synthetic complexity and cumulative yield loss. For high-throughput PROTAC synthesis workflows, the dual-alkyne design reduces the number of purification steps and accelerates lead optimization timelines [1].

Aqueous Solubility in PROTAC Formulation

The computed LogP of -0.1 for N-Me-N-bis(PEG2-propargyl) is substantially lower (more hydrophilic) than that of linear bis-propargyl-PEGn linkers . This property reduces reliance on organic co-solvents such as DMSO or DMF during PROTAC formulation, minimizing the risk of compound precipitation in cell-based assays and improving dose-response reproducibility. Researchers optimizing PROTACs for in vivo administration, where solubility directly impacts bioavailability, may prioritize this linker over more hydrophobic alternatives [1].

SAR: Linker Hydrophilicity and Hydrogen Bonding

As a comparator molecule in systematic linker SAR studies, N-Me-N-bis(PEG2-propargyl) offers a defined control for evaluating the contribution of hydrogen bond donation to PROTAC cellular activity . Its HBD = 0 profile directly contrasts with N-Me-N-bis(PEG3-OH) (HBD = 2), enabling researchers to isolate the effect of terminal hydroxyl groups on permeability, target engagement, and degradation efficiency. This application is particularly valuable in medicinal chemistry programs seeking to optimize the balance between linker solubility and passive diffusion [1].

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